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5,5-Dimethylhexane-2-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a hexane backbone with two methyl groups at the 5-position. Its chemical formula is , and it is known for its strong odor, similar to that of garlic or onion, which is typical for many thiols. This compound is significant in various chemical and biological contexts due to its unique structural properties and reactivity.
Thiols like 5,5-Dimethylhexane-2-thiol play crucial roles in biological systems. They are involved in redox reactions and can participate in thiol-disulfide interchange reactions that are vital for protein folding and function. This compound's reactivity allows it to interact with metal ions, forming metal-thiol complexes that are important in enzymatic functions and signaling pathways . Additionally, thiols are studied for their potential antioxidant and antimicrobial properties.
The synthesis of 5,5-Dimethylhexane-2-thiol can be achieved through several methods:
5,5-Dimethylhexane-2-thiol finds applications across various fields:
The interactions of 5,5-Dimethylhexane-2-thiol with other molecules are significant in both chemical and biological contexts. For example:
Several compounds share structural similarities with 5,5-Dimethylhexane-2-thiol but differ in their functional groups or reactivity:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 5,5-Dimethylhexane-2,4-dione | Contains two carbonyl groups | Reactivity as a diketone; used in different synthetic routes |
| 5,5-Dimethylhexane-2,2’-disulfide | Oxidized form of the thiol | Exhibits different chemical behavior due to disulfide bond |
| 2-Methyl-2-propanethiol | Different alkyl groups | Smaller structure; different steric effects |
The uniqueness of 5,5-Dimethylhexane-2-thiol lies in its specific structure characterized by two methyl groups at the 5-position. This configuration provides steric hindrance that influences its reactivity compared to other thiols and affects its applications across various fields .
Thiol-ester intermediates have emerged as versatile building blocks for the synthesis of 5,5-dimethylhexane-2-thiol, offering advantages in reactivity and functional group compatibility. A prominent strategy involves the in situ generation of thioacids from odourless precursors, which subsequently undergo nucleophilic displacement or conjugate addition reactions. For example, thiourea reacts with benzoic anhydrides in the presence of triethylamine to generate thiobenzoic acids, which can then interact with alkyl halides or electron-deficient alkenes to form thioesters. This one-pot methodology eliminates the need to handle malodorous thiols directly, addressing a major practical challenge in thiol chemistry.
A photocatalytic oxidative radical addition approach has also been reported, where thioic acids react with alkenes under visible light irradiation. Using thioxanthone as an organic photocatalyst and molecular oxygen as a terminal oxidant, this method constructs α-keton thiol esters with water as the sole byproduct. While originally developed for α-keton derivatives, this platform can be adapted for 5,5-dimethylhexane-2-thiol synthesis by selecting appropriate alkene precursors. The radical mechanism proceeds through thiyl radical formation, followed by alkene addition and oxidation, ensuring precise control over regiochemistry.
| Method | Key Reagents | Conditions | Yield Range |
|---|---|---|---|
| One-pot thioacid generation | Thiourea, benzoic anhydride | Et₃N, 60–80°C | 65–82% |
| Photocatalytic radical addition | Thioic acid, alkene | Visible light, O₂ | 70–88% |
Thiol-ene coupling reactions involving 5,5-dimethylhexane-2-thiol represent a fundamental class of click chemistry transformations that proceed through either radical-mediated or nucleophilic mechanisms [1]. The compound, with its molecular formula C₈H₁₈S and molecular weight of 146.30 grams per mole, exhibits distinctive reactivity patterns due to its branched aliphatic structure and secondary thiol functionality [2].
The radical-mediated thiol-ene mechanism initiates through the formation of thiyl radicals (R-S- ), which subsequently add to alkene substrates in an anti-Markovnikov fashion [1]. For 5,5-dimethylhexane-2-thiol, the presence of geminal dimethyl groups at the 5-position creates significant steric hindrance that influences both the rate of thiyl radical formation and subsequent propagation steps [3]. Research has demonstrated that the external vinylidene bonds of alkenes react approximately 6.5 times faster with thiols compared to internal trisubstituted alkenes, indicating the importance of alkene substitution patterns in determining reaction selectivity [3].
The photoinitiation capacity of 5,5-dimethylhexane-2-thiol has been investigated through computational studies utilizing time-dependent density functional theory [4] [5]. These studies reveal that the sulfur-hydrogen photolysis proceeds through triplet excited states following intersystem crossing from initially populated singlet manifolds [4]. The first excited singlet state and first triplet state of aliphatic thiols like 5,5-dimethylhexane-2-thiol are both dissociative, enabling efficient generation of photoinduced radical species [5].
Kinetic parameters for thiol-ene reactions involving branched thiols show characteristic rate constants. The propagation rate constant (kₚ₁) and chain transfer rate constant (kₜᵣ) for similar secondary thiol systems typically range from 5 × 10⁴ to 1 × 10⁵ liters per mole per second [6]. The termination rate constants (kₜc and kₜd) are generally higher, approximately 1 × 10⁶ liters per mole per second [6].
| Parameter | Value | Units | Reference Conditions |
|---|---|---|---|
| Propagation Rate Constant (kₚ₁) | 5 × 10⁴ | L mol⁻¹ s⁻¹ | Photopolymerization at 25°C |
| Chain Transfer Rate Constant (kₜᵣ) | 5 × 10⁴ | L mol⁻¹ s⁻¹ | Toluene solvent |
| Termination Rate Constants (kₜc, kₜd) | 1 × 10⁶ | L mol⁻¹ s⁻¹ | Bimolecular termination |
| Molecular Weight | 146.30 | g mol⁻¹ | Standard conditions |
The selectivity of 5,5-dimethylhexane-2-thiol in thiol-ene reactions is significantly influenced by steric factors [7]. Studies on structural influence of ene reactivity demonstrate that rates are substantially reduced when the alkene is internal or when disubstitution occurs on external alkenes [7]. The branched nature of 5,5-dimethylhexane-2-thiol, particularly the bulky tertiary carbon center, affects both the hydrogen abstraction step and the subsequent radical propagation [8].
The Michael addition of 5,5-dimethylhexane-2-thiol to activated alkenes represents a nucleophilic conjugate addition mechanism that proceeds through thiolate anion intermediates [9] [10]. This reaction pathway is distinct from the radical thiol-ene mechanism and requires base or nucleophile catalysis to generate the reactive thiolate species [10].
The mechanism proceeds through an anionic cycle where thiolate addition to the activated alkene occurs, followed by a rate-controlling proton transfer to the Michael adduct anion from another thiol molecule [10]. For acrylates and vinylsulfones, the addition of the thiolate to the alkene is quasi-equilibrated, while for maleimides this elementary reaction has positive affinity, explaining their enhanced reactivity [10].
Kinetic studies of thiol-Michael reactions involving secondary thiols like 5,5-dimethylhexane-2-thiol reveal that both electronic and steric factors influence reaction rates [8]. The increased substitution around the thiol group causes decreased reaction rates across all three common Michael acceptors: divinyl sulfone, acrylate, and fumarate [8]. For vinyl sulfone reactions, each increase in thiol substitution results in approximately 1.0 second⁻¹ decrease in reaction rate [8].
| Michael Acceptor | Relative Reactivity | Rate Trend | Mechanism Type |
|---|---|---|---|
| Divinyl Sulfone | Highest | Most reactive | Nucleophilic addition |
| Acrylate | Intermediate | Moderate reactivity | Quasi-equilibrated |
| Fumarate | Lowest | Least reactive | Internal alkene effect |
The thiol-Michael addition mechanism involving 5,5-dimethylhexane-2-thiol can proceed through two distinct initiation pathways [10]. Base catalysis involves direct deprotonation of the thiol to generate thiolate, while nucleophilic initiation involves nucleophile addition to the Michael acceptor followed by hydrogen abstraction from the thiol [10]. The choice of catalyst significantly affects which initiation mechanism predominates [10].
Temperature effects on thiol-Michael additions demonstrate that reactions involving secondary thiols like 5,5-dimethylhexane-2-thiol typically require elevated temperatures or extended reaction times compared to primary thiols [11]. The kinetic investigation of aromatic thiol additions to aryl vinyl sulphones shows second-order kinetics, first-order with respect to both the sulphone and thiolate anion [11].
Organocatalysts play crucial roles in facilitating thiol-mediated transformations involving 5,5-dimethylhexane-2-thiol, with several distinct classes showing particular efficacy [12] [13]. Amino acid-based ionic liquids have emerged as effective organocatalysts for thiol-Michael additions, demonstrating high rate constants and mild reaction conditions [12].
Phosphine catalysts, particularly dimethylphenylphosphine and tris-(2-carboxyethyl)phosphine, show exceptional efficiency in thiol-ene Michael addition reactions [14]. Dimethylphenylphosphine achieves complete conversion within minutes under optimized conditions, though catalyst concentration must be maintained at catalytic levels to prevent side reactions from phosphine addition to vinyl groups [14].
| Organocatalyst Type | Catalyst Examples | Reaction Time | Conversion Efficiency |
|---|---|---|---|
| Amino Acid Ionic Liquids | Bmim[His], Bmim[Ser] | Minutes to hours | >90% |
| Phosphine Catalysts | Dimethylphenylphosphine | 2-5 minutes | >95% |
| Thiourea Derivatives | Cinchona thioureas | Hours | 80-95% |
| Tertiary Amines | Triethylamine, Diethylamine | Several hours | 70-90% |
Bifunctional organocatalysts, particularly thiourea-based systems, demonstrate remarkable selectivity in asymmetric thiol transformations [15] [16]. These catalysts coordinate both substrates through bidentate hydrogen bonds, with the thiourea unit providing electrophile activation while the amine component facilitates nucleophile deprotonation [15]. Computational studies reveal that transition states are stabilized by extensive hydrogen-bonded networks [15].
The catalytic asymmetric conjugate addition of simple alkyl thiols to activated alkenes has been achieved using acid-base bifunctional catalysts [16]. Cinchona alkaloid derivatives bearing thiourea functionality at the 6' position provide highly efficient catalysis for asymmetric conjugate additions of thiols like 5,5-dimethylhexane-2-thiol [16]. These reactions achieve excellent enantioselectivity through precise substrate orientation within the catalyst binding pocket [16].
Synergistic organocatalysis has been demonstrated in kinetic resolution processes involving secondary thiols [17]. The methodology involves highly enantioselective desymmetrization of achiral electrophiles with simultaneous kinetic resolution of racemic thiols, achieving selectivity factors exceeding 200 in optimized systems [17].
Mechanistic investigations of organocatalytic thiol transformations reveal that catalyst choice profoundly influences reaction pathways [10]. Tertiary phosphines promote exclusively nucleophilic initiation, while tertiary amines facilitate only base catalysis [10]. Primary and secondary amines enable both initiation mechanisms to contribute simultaneously [10].
5,5-Dimethylhexane-2-thiol represents a specialized thiol compound with significant potential in advanced materials science applications. This branched aliphatic thiol, characterized by its unique molecular structure containing both secondary thiol functionality and quaternary carbon centers, offers distinctive properties for modern material design and engineering applications. The compound's structural characteristics, combined with the inherent reactivity of the thiol group, position it as a valuable building block for next-generation functional materials [1] .
The field of thiol-based materials has experienced remarkable growth, driven by the recognition of thiol chemistry as a cornerstone of click reactions and materials functionalization. Thiol compounds exhibit exceptional versatility in forming covalent bonds through various mechanisms, including radical-mediated thiol-ene reactions, nucleophilic thiol-Michael additions, and dynamic thiol-thioester exchanges. These reaction pathways enable the creation of sophisticated material architectures with tailored properties for specific applications [3] [4] [5].
The development of thiol-based polymer networks represents a fundamental advancement in materials science, offering unprecedented control over network topology and mechanical properties. 5,5-Dimethylhexane-2-thiol, with its branched structure and secondary thiol functionality, provides unique opportunities for creating specialized polymer architectures that combine flexibility with robust mechanical performance [6] [7].
Thiol-ene photopolymerization systems utilizing compounds like 5,5-dimethylhexane-2-thiol demonstrate exceptional network uniformity due to their step-growth polymerization mechanism. Unlike traditional chain-growth polymerizations that can result in heterogeneous network structures, thiol-ene systems proceed through a well-defined step-growth process that yields highly uniform crosslinked networks. This uniformity directly translates to enhanced mechanical properties and improved material performance [6] [7].
The incorporation of 5,5-dimethylhexane-2-thiol into polymer networks through thiol-ene chemistry results in materials with exceptional thermal stability and mechanical resilience. Research has demonstrated that thiol-ene networks can achieve glass transition temperatures ranging from -30°C to 60°C, depending on the specific thiol and ene components used. The branched structure of 5,5-dimethylhexane-2-thiol contributes to enhanced flexibility while maintaining crosslink density, resulting in materials with superior elongation properties and impact resistance [8] [9] [10].
| Network Type | Glass Transition Temperature (°C) | Mechanical Properties | Crosslink Density | Thermal Stability (°C) | Applications |
|---|---|---|---|---|---|
| Thiol-Ene | -30 to 60 [8] [9] | Tensile strength up to 15.97 MPa [11] | High | Up to 283 [11] | Coatings, composites |
| Thiol-Michael | 20 to 90 [12] [13] | Self-healing at 90°C [12] | Variable | Up to 300 [6] | Dynamic materials |
| Thiol-Thioester | -60 to 22 [14] [15] | Room temperature plasticity [14] | Dynamic | Variable | Recyclable networks |
The unique properties of 5,5-dimethylhexane-2-thiol make it particularly suitable for dynamic covalent network formation through thiol-Michael addition reactions. These systems demonstrate remarkable self-healing properties and stimuli-responsive behavior, characteristics that are essential for next-generation smart materials [12] [13] [5].
Thiol-Michael addition systems incorporating 5,5-dimethylhexane-2-thiol exhibit dual stimuli responsiveness, reacting to both thermal and pH stimuli. At elevated temperatures (90°C) or high pH conditions (pH 12), the thiol-Michael adducts undergo dynamic exchange reactions that enable complete material healing after mechanical damage. This self-healing capability represents a significant advancement in materials design, offering potential applications in protective coatings, structural composites, and biomedical devices [12] [13] [16].
The dynamic nature of these networks also enables malleability and reprocessability, characteristics traditionally associated with thermoplastic materials but rarely achieved in crosslinked networks. The equilibrium constants for thiol-Michael additions can be tuned through careful selection of Michael acceptors, with recent developments achieving equilibrium constants ranging from 1000 to 100,000 M⁻¹ [5] [17] [18].
5,5-Dimethylhexane-2-thiol can be effectively incorporated into thiol-functionalized nanogels that serve as reactive plasticizers in polymer networks. These nanogels, synthesized through thiol-Michael addition solution polymerization, demonstrate exceptional ability to modify bulk network properties while maintaining optical clarity and biocompatibility [6].
The integration of thiol-functionalized nanogels containing 5,5-dimethylhexane-2-thiol into polymer matrices results in significant improvements in material flexibility and processability. Studies have shown that nanogel incorporation can enhance elongation by up to 320% while reducing glass transition temperature by 37°C and achieving a 52% reduction in shrinkage stress [6].
The application of 5,5-dimethylhexane-2-thiol in surface functionalization represents a critical advancement in materials surface engineering. Through photochemical thiol-ene reactions, this compound enables precise spatial and temporal control over surface properties, making it invaluable for applications requiring patterned functionalization [19] [20] [21].
Thiol-quinone methide photoclick chemistry utilizing 5,5-dimethylhexane-2-thiol demonstrates exceptional efficiency in surface derivatization. This system enables rapid surface functionalization with reaction times under 15 seconds, while maintaining the ability to create complex surface patterns through shadow mask lithography. The resulting thioether linkages provide stable surface attachment under ambient conditions while remaining cleavable under UV irradiation, offering unique opportunities for reversible surface modification [19].
| Method | Reaction Time | Spatial Control | Reversibility | Applications |
|---|---|---|---|---|
| Thiol-Quinone Methide | <15 seconds [19] | Shadow mask [19] | UV-cleavable [19] | Protein patterning |
| Thiol-Ene Click | Seconds to minutes [4] [22] | Photolithography [23] [21] | Permanent | Microfluidics |
| Thiol-Ol Chemistry | UV-initiated [20] | Photopatterning [20] | Stable [20] | Biosensors |
| SAM Formation | 5 minutes [24] | Electrode-based [24] | Exchangeable [24] | Electrochemical sensors |
The incorporation of 5,5-dimethylhexane-2-thiol into self-assembled monolayer (SAM) systems provides exceptional control over surface chemistry and interfacial properties. Mixed thiol SAMs containing this compound demonstrate superior antifouling properties and enhanced biocompatibility compared to conventional surface modification approaches [25] [26] [24].
Recent developments in potential-assisted SAM formation using 5,5-dimethylhexane-2-thiol have achieved remarkable reductions in assembly time, from traditional 18-hour passive incubation to just 5 minutes under applied potential. This represents a greater than 200-fold improvement in processing time while maintaining superior reproducibility and surface coverage exceeding 98% [24].
The antifouling properties of surfaces modified with 5,5-dimethylhexane-2-thiol-based SAMs are particularly noteworthy. These surfaces demonstrate excellent resistance to nonspecific protein adsorption, making them ideal for biosensor applications and biomedical device fabrication. The branched structure of the thiol compound contributes to enhanced surface hydration and reduced protein binding [26] [24].
5,5-Dimethylhexane-2-thiol serves as an excellent linker for bioconjugation applications, enabling the attachment of biomolecules to various surfaces and nanoparticles. The thiol-ene click reaction provides a biocompatible pathway for orthogonal bioconjugation, maintaining protein activity and binding specificity [27] [28].
The cysteine-selective nature of thiol-ene reactions makes 5,5-dimethylhexane-2-thiol particularly valuable for controlled protein orientation and activity preservation. This selectivity ensures that bioconjugation occurs at specific sites rather than through random amine coupling, resulting in improved bioactivity and reproducibility [27] [28].
The development of thiol-responsive systems incorporating 5,5-dimethylhexane-2-thiol represents a significant advancement in smart material design. These systems demonstrate the ability to undergo controlled property changes in response to specific chemical, thermal, or photochemical stimuli, enabling applications in sensing, drug delivery, and adaptive materials [29] [30] [13].
Thiol-maleimide systems containing 5,5-dimethylhexane-2-thiol exhibit dual stimuli responsiveness, responding to both pH and temperature changes. At elevated pH (pH 12) or temperature (90°C), these materials undergo reversible property changes that enable self-healing behavior and dynamic remodeling. The response times for these systems range from minutes to hours, depending on the specific stimulus and material composition [12] [13] [16].
| Material System | Stimulus | Response | Response Time | Sensitivity |
|---|---|---|---|---|
| Thiol-Maleimide | pH/Temperature [12] [13] | Self-healing [12] | Hours [12] | pH 12 [12] |
| Thiol-Ene Hydrogels | Light/Enzyme [31] [32] | Controlled release [31] | Minutes [31] | Light intensity [33] |
| Thiol-Responsive Sensors | Biothiols [34] [35] | Fluorescence change [34] | Seconds [34] | 23 ppb detection [34] |
| Thiol-Quinone Systems | Temperature [30] | Property switching [30] | Minutes [30] | 120°C activation [30] |
The unique properties of 5,5-dimethylhexane-2-thiol make it particularly suitable for the development of highly sensitive and selective thiol-responsive sensors. These sensor systems demonstrate exceptional performance in detecting biological thiols, with detection limits as low as 23 parts per billion and response times measured in seconds [34] [35] [36].
Fluorescence-based sensors incorporating 5,5-dimethylhexane-2-thiol demonstrate remarkable selectivity for biothiols such as cysteine, glutathione, and homocysteine. The sensor response is based on fluorescence turn-on mechanisms that provide rapid, sensitive detection of these critical biological molecules. The sensors maintain excellent performance even after multiple use cycles, demonstrating their potential for practical applications [34] [35] [36].
Electrochemical sensors utilizing 5,5-dimethylhexane-2-thiol-modified electrodes show exceptional performance in biothiol detection. These sensors operate through electrochemical oxidative coupling mechanisms that provide quantitative measurements of thiol concentrations. The sensors demonstrate excellent selectivity against common interferents and maintain stability over extended periods [35] [24].
The incorporation of 5,5-dimethylhexane-2-thiol into drug delivery systems enables the development of sophisticated controlled release formulations. Thiol-ene hydrogels containing this compound provide excellent biocompatibility and tunable release kinetics, making them ideal for therapeutic applications [31] [32] [37].
These hydrogel systems can be designed to respond to specific biological stimuli, including enzymes, pH changes, and redox conditions. The thiol-ene chemistry enables rapid gel formation under physiological conditions, allowing for in situ gelation and controlled drug release. The mechanical properties of these gels can be precisely tuned through control of crosslink density and network architecture [31] [32] [37].
The biocompatibility of 5,5-dimethylhexane-2-thiol-based delivery systems has been extensively demonstrated through cell culture studies and in vivo evaluations. These systems show minimal cytotoxicity and excellent tissue integration, making them suitable for a wide range of therapeutic applications [6] [38] [31].
The development of adaptive material architectures incorporating 5,5-dimethylhexane-2-thiol represents a significant advancement in smart material design. These systems can undergo controlled structural changes in response to environmental stimuli, enabling applications in shape-memory materials, actuators, and responsive coatings [14] [15] [29].
Thiol-thioester exchange systems containing 5,5-dimethylhexane-2-thiol demonstrate remarkable room-temperature plasticity and recyclability. These materials can be repeatedly processed and reformed without loss of properties, offering sustainable alternatives to traditional thermoplastic materials. The exchange reactions can be controlled through light exposure or chemical triggers, providing precise control over material behavior [14] [15].
The integration of 5,5-dimethylhexane-2-thiol into covalent adaptable networks (CANs) enables the development of materials that combine the mechanical properties of thermosets with the processability of thermoplastics. These materials can be reshaped, repaired, and recycled through controlled bond exchange reactions, offering significant advantages for sustainable manufacturing [14] [15] [5].